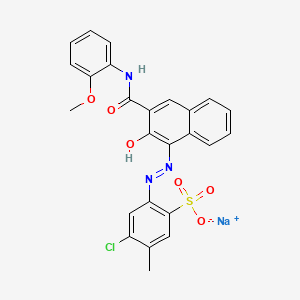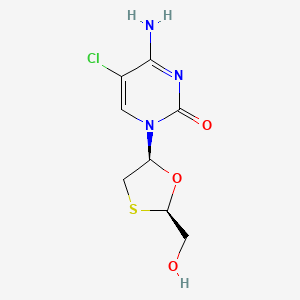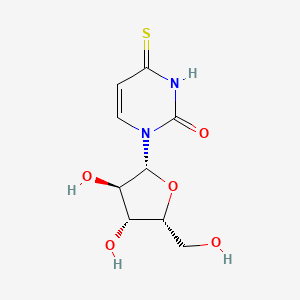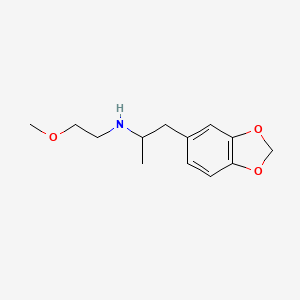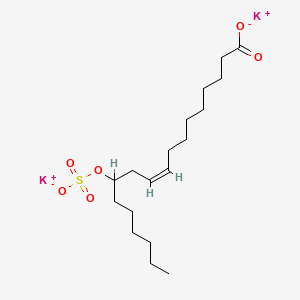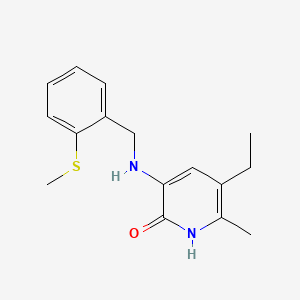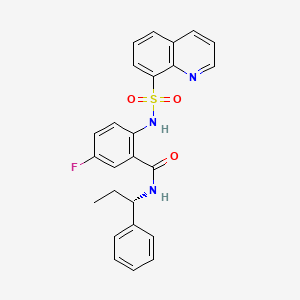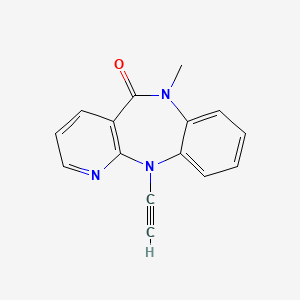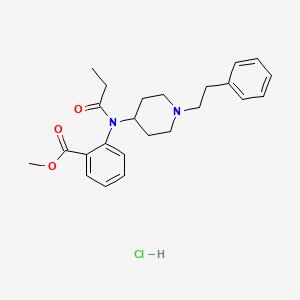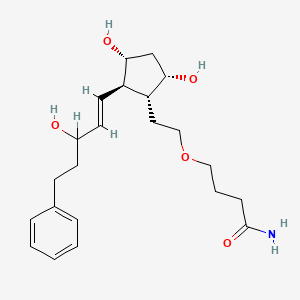
5-Oxa-17-phenyl-18,19,20-trinor prostaglandin f1alpha amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Oxa-17-phenyl-18,19,20-trinor prostaglandin f1alpha amide: is a synthetic analog of prostaglandins, which are lipid compounds that have diverse hormone-like effects in animals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .
Industrial Production Methods: it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, which may alter its functional groups and overall structure.
Reduction: Reduction reactions can also occur, potentially converting ketone groups to alcohols.
Substitution: Various substitution reactions can be performed to modify the phenyl group or other parts of the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a model to study the reactivity and stability of prostaglandin analogs. It helps in understanding the effects of structural modifications on biological activity .
Biology: In biological research, it is used to investigate the role of prostaglandins in various physiological processes, including inflammation and reproduction .
Medicine: Medically, this compound has been studied for its potential use in reproductive health, particularly in the regulation of menstrual cycles and pregnancy .
Industry: In the industrial sector, it may be used in the development of pharmaceuticals and other products that require precise control over prostaglandin activity .
Wirkmechanismus
The mechanism of action of 5-Oxa-17-phenyl-18,19,20-trinor prostaglandin f1alpha amide involves its interaction with prostaglandin receptors. It inhibits luteal progesterone secretion, which can affect menstrual cycles and pregnancy . The molecular targets include specific prostaglandin receptors, and the pathways involved are related to hormone regulation and signal transduction .
Vergleich Mit ähnlichen Verbindungen
- 17-phenyl trinor Prostaglandin F2α isopropyl ester
- 5-trans-17-phenyl trinor Prostaglandin F2α ethyl amide
- 17-phenyl trinor Prostaglandin F2α methyl amide
Comparison: Compared to these similar compounds, 5-Oxa-17-phenyl-18,19,20-trinor prostaglandin f1alpha amide is unique due to the presence of the oxa group, which can influence its biological activity and stability. This structural difference may result in distinct pharmacological properties and applications .
Eigenschaften
CAS-Nummer |
80210-20-4 |
|---|---|
Molekularformel |
C22H33NO5 |
Molekulargewicht |
391.5 g/mol |
IUPAC-Name |
4-[2-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]ethoxy]butanamide |
InChI |
InChI=1S/C22H33NO5/c23-22(27)7-4-13-28-14-12-19-18(20(25)15-21(19)26)11-10-17(24)9-8-16-5-2-1-3-6-16/h1-3,5-6,10-11,17-21,24-26H,4,7-9,12-15H2,(H2,23,27)/b11-10+/t17?,18-,19-,20-,21+/m1/s1 |
InChI-Schlüssel |
QZWASSZTIOQLDI-KSNXSOMGSA-N |
Isomerische SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/C(CCC2=CC=CC=C2)O)CCOCCCC(=O)N)O |
Kanonische SMILES |
C1C(C(C(C1O)C=CC(CCC2=CC=CC=C2)O)CCOCCCC(=O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


